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molecular formula C7H12O3 B3022625 Methyl 2-ethylacetoacetate CAS No. 51756-08-2

Methyl 2-ethylacetoacetate

Cat. No. B3022625
M. Wt: 144.17 g/mol
InChI Key: YXLVLOWNJCOOAU-UHFFFAOYSA-N
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Patent
US05245056

Procedure details

465 g of methyl acetoacetate and then 458 g of ethyl bromide were added under nitrogen to 720 g of 30% sodium methylate solution in 1200 ml of methanol. The reaction mixture was subsequently boiled at reflux. After distillation of the methanol the residue was poured on to ice-water. It was then extracted with n-hexane and water. The organic phases were combined and dried. After evaporation of the solvent and distillation there were obtained 328 g (56.9%) of methyl 2-acetylbutyrate, b.p. 77°-79°/15 Torr.
Quantity
465 g
Type
reactant
Reaction Step One
Quantity
458 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
720 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH2:9](Br)[CH3:10].C[O-].[Na+]>CO>[C:3]([CH:2]([CH2:9][CH3:10])[C:1]([O:7][CH3:8])=[O:6])(=[O:4])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
465 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
458 g
Type
reactant
Smiles
C(C)Br
Name
sodium methylate
Quantity
720 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
After distillation of the methanol the residue
ADDITION
Type
ADDITION
Details
was poured on to ice-water
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with n-hexane and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
distillation there

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 328 g
YIELD: PERCENTYIELD 56.9%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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